Cas no 1638533-85-3 (potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide)

Potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide is an organoboron compound commonly employed as a key intermediate in cross-coupling reactions, particularly Suzuki-Miyaura couplings. Its trifluoroborate moiety enhances stability and handling compared to traditional boronic acids, reducing protodeboronation and improving shelf life. The electron-rich 2-fluoro-4-methoxyphenyl substituent facilitates selective coupling with aryl or heteroaryl halides, making it valuable in pharmaceutical and agrochemical synthesis. The potassium salt form ensures good solubility in polar solvents while maintaining compatibility with aqueous reaction conditions. This reagent is particularly useful in constructing complex biaryl systems under mild conditions, offering high functional group tolerance and consistent reactivity. Proper storage under inert conditions is recommended to preserve its stability.
potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide structure
1638533-85-3 structure
Product name:potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide
CAS No:1638533-85-3
MF:
Molecular Weight:
CID:6474858
PubChem ID:63677633

potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide 化学的及び物理的性質

名前と識別子

    • potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide
    • Borate(1-), trifluoro(2-fluoro-4-methoxyphenyl)-, potassium (1:1), (T-4)-
    • インチ: 1S/C7H6BF4O.K/c1-13-5-2-3-6(7(9)4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1
    • InChIKey: XZURLSPEOULJAJ-UHFFFAOYSA-N
    • SMILES: [B+3]([C-]1=CC=C(OC)C=C1F)([F-])([F-])[F-].[K+]

potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1253045-10.0g
potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide
1638533-85-3
10g
$2823.0 2023-05-23
Enamine
EN300-1253045-0.05g
potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide
1638533-85-3
0.05g
$551.0 2023-05-23
Enamine
EN300-1253045-0.25g
potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide
1638533-85-3
0.25g
$604.0 2023-05-23
Enamine
EN300-1253045-5000mg
potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide
1638533-85-3
5000mg
$1240.0 2023-10-02
Enamine
EN300-1253045-500mg
potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide
1638533-85-3
500mg
$410.0 2023-10-02
Enamine
EN300-1253045-5.0g
potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide
1638533-85-3
5g
$1903.0 2023-05-23
Enamine
EN300-1253045-0.5g
potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide
1638533-85-3
0.5g
$630.0 2023-05-23
Enamine
EN300-1253045-2.5g
potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide
1638533-85-3
2.5g
$1287.0 2023-05-23
Enamine
EN300-1253045-0.1g
potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide
1638533-85-3
0.1g
$578.0 2023-05-23
Enamine
EN300-1253045-50mg
potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide
1638533-85-3
50mg
$359.0 2023-10-02

potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide 関連文献

potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuideに関する追加情報

Potassium Trifluoro(2-Fluoro-4-Methoxyphenyl)Boranuide: A Comprehensive Overview

The compound with CAS No. 1638533-85-3, known as potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide, is a highly specialized organoborane derivative that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is notable for its unique chemical structure, which combines a trifluoroborate anion with a fluorinated aromatic ring substituted with a methoxy group. The potassium cation serves as the counterion, stabilizing the overall charge of the molecule.

Recent advancements in organoboron chemistry have highlighted the importance of such compounds in catalytic processes and as intermediates in the synthesis of complex organic molecules. The trifluoroborate group is particularly valuable due to its stability and reactivity under various reaction conditions. The presence of the fluorine atoms on the aromatic ring enhances the electronic properties of the molecule, making it a versatile building block for constructing advanced materials and bioactive compounds.

One of the most intriguing aspects of potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide is its role in cross-coupling reactions. These reactions are pivotal in modern organic synthesis, enabling the construction of carbon-carbon bonds with high precision. The compound's ability to act as a boron-based nucleophile has been extensively studied, particularly in the context of Suzuki-Miyaura couplings. Recent research has demonstrated that this compound can significantly improve the efficiency and selectivity of such reactions, making it an invaluable tool for chemists working on drug development and material synthesis.

The methoxy group attached to the aromatic ring introduces additional functional versatility to this compound. Methoxy groups are known for their ability to activate aromatic rings toward electrophilic substitution, which can be leveraged in various synthetic strategies. Furthermore, the combination of fluorine atoms and methoxy groups creates a unique electronic environment that can influence the reactivity of neighboring functional groups, offering chemists unprecedented control over reaction pathways.

In terms of applications, potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide has shown promise in the synthesis of advanced polymers and optoelectronic materials. Its ability to participate in polymerization reactions under mild conditions has opened new avenues for developing high-performance materials with tailored properties. Additionally, its use as a precursor for bioactive compounds has been explored, with studies indicating potential applications in anti-inflammatory and anticancer therapies.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the corresponding boronic acid derivative. Advanced techniques such as hydroboration and subsequent ion exchange are employed to isolate the potassium salt. Recent innovations in these synthetic methods have significantly improved yields and purity levels, making this compound more accessible for large-scale applications.

From an environmental perspective, potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide exhibits favorable properties that align with green chemistry principles. Its high stability under standard storage conditions minimizes waste generation during handling and transportation. Moreover, its compatibility with eco-friendly solvents has further enhanced its appeal as a sustainable reagent in chemical manufacturing.

In conclusion, potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide (CAS No. 1638533-85-3) represents a cutting-edge advancement in organoboron chemistry. Its unique structure, combined with its versatile reactivity and wide range of applications, positions it as a key player in contemporary chemical research and industrial processes. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future innovations across multiple disciplines is expected to grow significantly.

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